



Application Notes and Protocols for Cell Proliferation Assay with SR18662

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Compound of Interest		
Compound Name:	SR18662	
Cat. No.:	B15605137	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR18662 is a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the aggressive development and progression of colorectal cancer (CRC).[1] [2] As an analog of ML264, SR18662 demonstrates improved efficacy in reducing the viability and proliferation of multiple CRC cell lines.[1][3] These application notes provide a detailed protocol for performing a cell proliferation assay using SR18662 to evaluate its inhibitory effects on cancer cells. The compound has been shown to arrest the cell cycle in the S or G2/M phases and induce apoptosis.[1][2] Mechanistically, SR18662 negatively regulates the MAPK and WNT/β-catenin signaling pathways and decreases the levels of cyclins such as cyclin E, A2, and B1.[1][2][3]

Mechanism of Action

While the precise molecular target is still under investigation, **SR18662** is believed to act as a covalent and irreversible modifier of its target protein(s), likely interacting with a cysteine residue.[1] Its inhibitory effects on cell proliferation are associated with the downregulation of key signaling pathways involved in cancer cell growth.

Data Presentation







The following table summarizes the quantitative data regarding the efficacy of **SR18662** in inhibiting CRC cell lines.



Cell Line	Assay	Compoun d	Concentr ation (µM)	Time (hours)	Result	Referenc e
DLD- 1/pGL4.18 hKLF5p	Luciferase Reporter Assay	SR18662	-	24	IC50: 4.4 nM	[1]
DLD-1	Cell Proliferatio n Assay	SR18662	10	24, 48, 72	Significant inhibition of proliferation compared to vehicle and ML264	[1][4]
HCT116	Cell Proliferatio n Assay	SR18662	10	24, 48, 72	Significant inhibition of proliferation compared to vehicle and ML264	[1][4]
DLD-1	Cell Growth Assay	SR18662	10	24, 48, 72	Significant inhibition of cell growth compared to vehicle and ML264	[1][4]
HCT116	Cell Growth Assay	SR18662	10	24, 48, 72	Significant inhibition of cell growth compared to vehicle and ML264	[1][4]
DLD-1	Cell Cycle Analysis	SR18662	1, 10	72	Increase in S and	[1]



					G2/M phase cells	
HCT116	Cell Cycle Analysis	SR18662	1, 10	72	Increase in S and G2/M phase cells	[1]
DLD-1	Apoptosis Assay	SR18662	10	72	Significant increase in apoptotic cells	[1]
HCT116	Apoptosis Assay	SR18662	10	72	Significant increase in apoptotic cells	[1]

Experimental Protocols

Cell Proliferation Assay using CellTiter-Glo®

This protocol is designed for assessing the effect of **SR18662** on the proliferation of colorectal cancer cell lines such as DLD-1, HCT116, HT29, and SW620.[1]

Materials:

- SR18662 compound
- Dimethyl sulfoxide (DMSO, vehicle)
- CRC cell lines (e.g., DLD-1, HCT116)
- Appropriate cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS)
- 96-well opaque-walled plates suitable for luminescence measurements
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Methodological & Application



- Luminometer or a microplate reader with luminescence detection capabilities
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- Cell Seeding:
 - Culture CRC cells to ~80% confluency.
 - Trypsinize and resuspend the cells in a fresh medium to create a single-cell suspension.
 - Count the cells and adjust the density to the desired concentration.
 - Seed the cells into a 96-well opaque-walled plate at a density of 3 x 10⁴ cells per well in 100 μL of medium.[5]
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of SR18662 in DMSO.
 - On the day of treatment, prepare serial dilutions of SR18662 in the cell culture medium to achieve final concentrations ranging from 0.001 to 20 μM.[1] Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest SR18662 concentration.
 - Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of SR18662 or vehicle control.
 - For time-course experiments, prepare separate plates for each time point (e.g., 24, 48, and 72 hours).[1]
- Incubation:



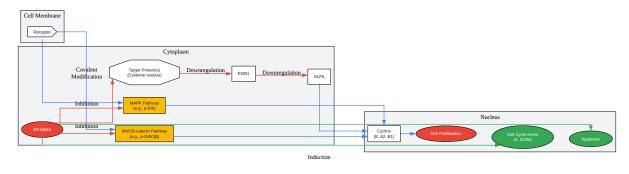
- Return the plates to the incubator and incubate for the desired time periods (24, 48, or 72 hours).
- Cell Viability Measurement (CellTiter-Glo® Assay):
 - After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add 100 μL of the CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.

Data Analysis:

- The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the cell viability against the log of the SR18662 concentration to determine the IC50 value using a suitable software like GraphPad Prism.[1]

Mandatory Visualizations



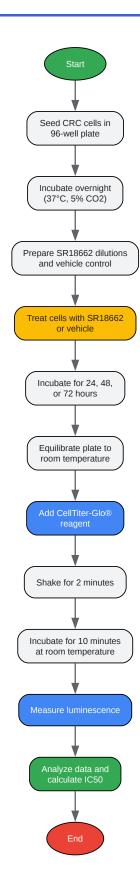


Induction

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Caption: SR18662 signaling pathway in colorectal cancer cells.





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Caption: Workflow for **SR18662** cell proliferation assay.



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